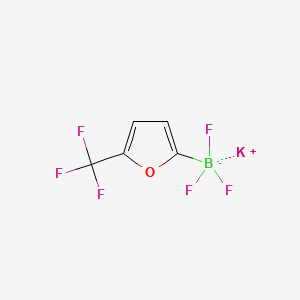
Potassium trifluoro(5-(trifluoromethyl)furan-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of both trifluoromethyl and furan groups in its structure makes it a unique and valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide typically involves the reaction of a furan derivative with a boron-containing reagent under specific conditions. One common method is the reaction of 5-(trifluoromethyl)furan with a boron trifluoride etherate in the presence of a potassium base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoromethyl and furan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boron esters, and various substituted derivatives of the original compound.
Scientific Research Applications
Potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The trifluoromethyl and furan groups enhance the reactivity and stability of the compound, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[5-methylfuran-2-yl]boranuide
- Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide
- Potassium trifluoro(trifluoromethyl)borate
Uniqueness
Potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide is unique due to the presence of both trifluoromethyl and furan groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in specific synthetic applications, particularly in cross-coupling reactions and the development of boron-containing drugs.
Properties
Molecular Formula |
C5H2BF6KO |
|---|---|
Molecular Weight |
241.97 g/mol |
IUPAC Name |
potassium;trifluoro-[5-(trifluoromethyl)furan-2-yl]boranuide |
InChI |
InChI=1S/C5H2BF6O.K/c7-5(8,9)3-1-2-4(13-3)6(10,11)12;/h1-2H;/q-1;+1 |
InChI Key |
TYAGRZYUKFACIE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(O1)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















